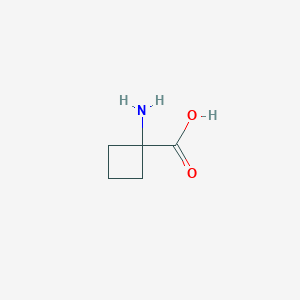
1-Aminocyclobutanecarboxylic acid
Cat. No. B120453
Key on ui cas rn:
22264-50-2
M. Wt: 115.13 g/mol
InChI Key: FVTVMQPGKVHSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08603709B2
Procedure details


Examples of polyester polyols selected for the ACBC layer, and, in embodiments, for reaction with the polyisocyanate are known, and can be obtained from Perstorp Specialty Chemicals (Perstorp, Sweden) as BOLTORN® P500 (OH value of 560 to 630 milligram KOH/gram, Mw (GPC)=1,800), P1000 (OH value of 430 to 490 mg KOH/grams, Mw (GPC)=1,500), H20 (OH value of 490 to 520 mg KOH/grams, Mw (GPC)=2,100, Tg=25° C.), H2003 (OH value of 280 to 310 mg KOH/grams, Mw (GPC)=2,500, Tg=−5° C.), H2004 (OH value of 110 to 130 mg KOH/grams, Mw (GPC)=3,200, Tg=−35° C.), H30 (OH value of 490 to 510 mg KOH/grams, Mw (GPC)=3,500, Tg=35° C.), H40 (OH value of 470 to 500 mg KOH/grams, Mw (GPC)=5,100, Tg=40° C.), U3000 (OH value of 77 mg KOH/grams, Mw (GPC)=6,500), and W3000 (OH value of 45 mg KOH/grams, Mw (GPC)=10,000). In embodiments, a dendritic polyester polyol selected for the ACBC layer formation can be formed by, for example, the polymerization of a core such as trimethylolpropane and branches extending therefrom of 2,2-dimethylol propionic acid (Bis-MPA), and which resulting products can be referred to as hydroxyl-functional dendritic polyesters.
[Compound]
Name
polyester polyols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
polyester polyol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine







Identifiers


|
REACTION_CXSMILES
|
C1CC(N)(C(O)=[O:6])C1.[OH-].[K+].C1NC1.[CH2:14]([C:16]([CH2:21][OH:22])([CH2:19][OH:20])[CH2:17]C)[OH:15]>>[CH2:14]([C:16]([CH2:21][OH:22])([CH3:17])[C:19]([OH:6])=[O:20])[OH:15] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
polyester polyols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
485 (± 15) mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
77 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
45 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Five
[Compound]
|
Name
|
polyester polyol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(C1)(C(=O)O)N
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)C(CC)(CO)CO
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(C1)(C(=O)O)N
|
Step Nine
[Compound]
|
Name
|
polyisocyanate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
595 (± 35) mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Eleven
|
Name
|
|
|
Quantity
|
460 (± 30) mg
|
|
Type
|
reactant
|
|
Smiles
|
C1CN1
|
Step Twelve
|
Name
|
|
|
Quantity
|
505 (± 15) mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Thirteen
|
Name
|
|
|
Quantity
|
295 (± 15) mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Fourteen
|
Name
|
|
|
Quantity
|
120 (± 10) mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Fifteen
|
Name
|
|
|
Quantity
|
500 (± 10) mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be formed by, for example
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)C(C(=O)O)(C)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
